Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamido group. This is followed by the introduction of the pyridazin-3-ylthio moiety and subsequent acylation with piperazine-1-carboxylate. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is studied for its interactions with biological macromolecules. It may serve as a probe to understand cellular processes or as a precursor for bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate
Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)benzoate
Uniqueness: Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its specific structural features, such as the presence of the piperazine ring and the thiophene-2-carboxamido group
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, with a CAS number of 1021107-46-9, is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C18H21N5O4S2 and a molecular weight of 435.5 g/mol. The structure features a piperazine ring, thiophene moiety, and pyridazine derivatives, which are known to contribute to diverse biological activities.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiophene and pyridazine rings enhances its ability to modulate biological pathways, making it a candidate for therapeutic applications.
Biological Activities
1. Anticancer Activity:
Research indicates that compounds containing thiophene and pyridazine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. Studies have highlighted the effectiveness of these compounds against various cancer cell lines, including breast and liver cancer cells .
2. Antimicrobial Activity:
Thiophene-based compounds have been reported to possess antimicrobial properties. This compound may exhibit similar activities against both Gram-positive and Gram-negative bacteria. Preliminary evaluations suggest that modifications in the thiophene structure significantly influence the antibacterial potency .
3. Anticonvulsant Activity:
Some related compounds have demonstrated anticonvulsant effects in animal models. The structure's ability to cross the blood-brain barrier is crucial for its potential use in treating seizure disorders. Investigations into structure-activity relationships (SAR) suggest that specific substitutions on the piperazine and thiophene rings can enhance anticonvulsant efficacy .
Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds:
Study | Compound | Activity Observed | Model |
---|---|---|---|
Thiazole Derivatives | Anticancer | HepG2 Cell Line | |
Pyridazine Analogues | Anticonvulsant | PTZ-Induced Seizures | |
Thiophene Compounds | Antimicrobial | Disk Diffusion Assay |
These studies collectively indicate that structural modifications can significantly impact biological activity, suggesting potential avenues for drug development.
Properties
IUPAC Name |
ethyl 4-[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(24)12-29-15-6-5-14(20-21-15)19-17(25)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSBNNJZCRTIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.